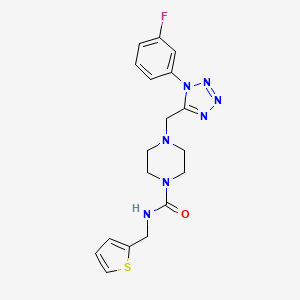![molecular formula C12H12ClNOS B2823019 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide CAS No. 497061-21-9](/img/structure/B2823019.png)
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide” is a complex organic molecule. It contains a propanamide group attached to a prop-2-yn-1-yl group and a 4-chlorophenyl group through a sulfanyl (thiol) linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding 4-chlorophenyl compound, a suitable sulfur-containing compound, and a prop-2-yn-1-yl derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide group, a prop-2-yn-1-yl group, and a 4-chlorophenyl group linked by a sulfur atom . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound, due to the presence of the prop-2-yn-1-yl group, might undergo reactions typical of alkynes, such as addition reactions. The sulfanyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
- A study conducted by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide, as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment.
Pesticide Application
- The work by Yu et al. (2021) describes the use of a compound structurally similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in the field of agriculture. The study focuses on the preparation of polyurea microcapsules for controlled release of pesticides, highlighting the potential use of such compounds in agricultural applications.
Antimicrobial Activity
- In a study by Lahtinen et al. (2014), various sulfanilamide derivatives were synthesized and screened for antibacterial and antifungal activities. This study indicates the potential of compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in antimicrobial applications.
Cancer Research
- Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by derivatives including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, related to the compound . This research, published in the Journal of Medicinal Chemistry, points to potential applications in cancer therapy.
Optical Material Research
- The studies by Prabhu et al. (2000) and Prabhu et al. (2001) on N-(2-chlorophenyl)-(1-propanamide) highlight the potential of related compounds in the field of new organic electro-optic and non-linear optical materials. This suggests the utility of 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide in similar applications.
Electronic Transport in Polymer Films
- Research by Rusu et al. (2007) on poly(azomethine sulfone)s demonstrates the relevance of compounds containing 4-chlorophenyl groups in understanding the mechanism of electronic transport in polymer films, which can be crucial for electronic and optoelectronic applications.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9H,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRCXTUFHHPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
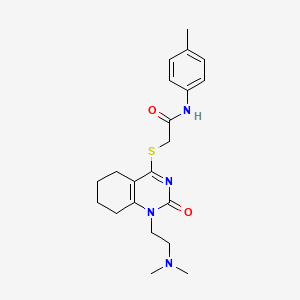
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
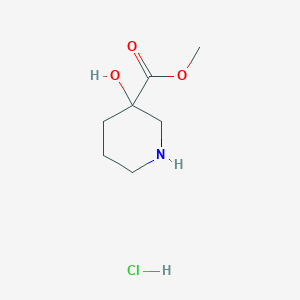
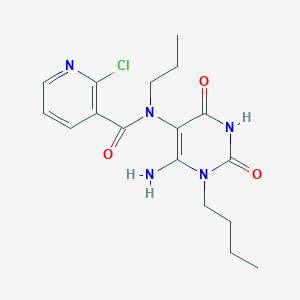
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
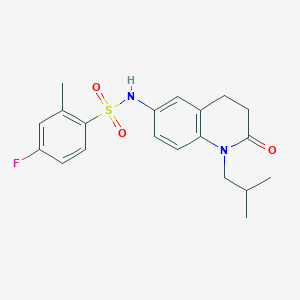
![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)
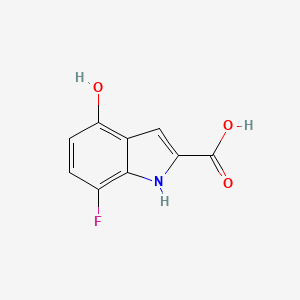
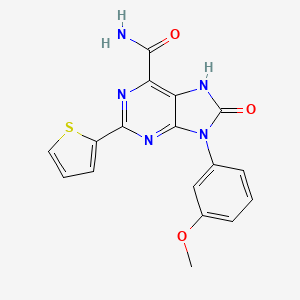
![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)
